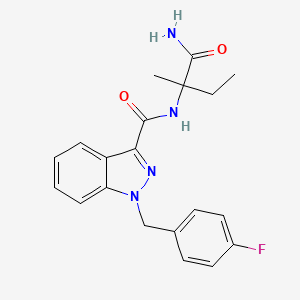

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indazole-3-carboxamide

Description

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, commonly termed AB-FUBINACA, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole carboxamide class. Its IUPAC name reflects critical structural features:

- Indazole core: Stabilizes binding to cannabinoid receptors (CB1/CB2) .

- 4-Fluorobenzyl substituent: Enhances receptor affinity and metabolic resistance .

- Valinamide linker (AB): A modified amino acid (valine-derived) group contributing to pharmacokinetic properties .

AB-FUBINACA was first reported in 2014 and is notable for its high potency, leading to widespread inclusion in global controlled substance lists (e.g., Singapore’s Misuse of Drugs Act and China’s non-medical drug regulations ). Its molecular formula is C20H21FN4O2 (MW: 368.4 g/mol) .

Properties

IUPAC Name |

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c1-3-20(2,19(22)27)23-18(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(21)11-9-13/h4-11H,3,12H2,1-2H3,(H2,22,27)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXRGVNSKNQWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345229 | |

| Record name | N-[1-(Aminocarbonyl)-1-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365471-64-1 | |

| Record name | N-[1-(Aminocarbonyl)-1-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Intermediate Preparation

The synthesis of N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide begins with the preparation of its indazole core. A common intermediate, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is synthesized via nucleophilic substitution of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. This reaction typically proceeds under basic conditions, with potassium tert-butoxide facilitating deprotonation of the indazole nitrogen, followed by alkylation at the N1 position. The regioselectivity of this step is crucial, as 2-alkylated byproducts may form but are separable via flash chromatography.

Saponification of the methyl ester intermediate yields 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, a key precursor. Patent US20110172428A1 describes alternative diazonium-free routes for indazole-3-carboxylic acid synthesis, though these methods face challenges such as low yields (25–43%) and hazardous conditions involving concentrated sulfuric acid. For example, refluxing chloral hydrate intermediates in sulfuric acid introduces scalability limitations due to rapid cooling requirements and solvent handling risks.

Amide Coupling Strategies

The final step involves coupling 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid with L-valinamide or its tert-leucine analogue. Banister et al. (2015) utilized ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in dimethylformamide (DMF), achieving yields exceeding 70% for analogous SCRAs. The reaction proceeds at room temperature, followed by heating at 45°C for 10 hours to ensure complete conversion.

Critical to this step is the enantiopurity of the amino amide. Enantioseparation techniques, such as chiral high-performance liquid chromatography (HPLC), are employed to isolate (S)-enantiomers, which exhibit higher cannabinoid receptor affinity. For instance, (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) demonstrated nanomolar potency at CB1 receptors, underscoring the importance of stereochemical control.

Polymorphism and Purification

Polymorphic forms of intermediates significantly influence synthesis efficiency. Indazole-3-carboxylic acid exists as Form A (solvent-free) and Form B (solvated), with Form A preferred for its stability. Form A is obtained by suspending Form B in refluxing methanol, while Form B crystallizes from dichloromethane or ethyl acetate. Purification of the final carboxamide is achieved via recrystallization from isopropanol or flash chromatography, depending on solubility.

Table 1 compares yields and conditions across reported methods:

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are standard for structural confirmation. For example, the $$ ^1H $$ NMR spectrum of AB-FUBINACA isomer 2 exhibits characteristic signals at δ 8.12 (d, J = 8.3 Hz, indazole H-4), 7.35–7.28 (m, fluorobenzyl aromatic protons), and 5.62 (s, NH$$_2$$). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 369.1661 ([M + H]$$^+$$).

Scalability and Industrial Considerations

While laboratory-scale syntheses are well-documented, industrial production faces hurdles. Patent US20110172428A1 highlights the impracticality of diazonium salt routes due to explosive intermediates and low yields. Alternative methods using aluminum chloride in dichloromethane offer safer alkylation but require meticulous temperature control (<30°C during reagent addition). Recent advances focus on continuous-flow reactors to enhance safety and throughput for indazole intermediates.

Chemical Reactions Analysis

N-Alkylation of Indazole Core

The synthesis begins with N-alkylation of methyl 1h-indazole-3-carboxylate using a bromoalkane (e.g., 4-fluorobenzyl bromide) under basic conditions. Potassium tert-butoxide (KOtBu) deprotonates the indazole nitrogen, enabling nucleophilic substitution with the alkyl halide. This step yields methyl 1-(4-fluorobenzyl)-1h-indazole-3-carboxylate as the major product .

Key Data :

-

Regioselectivity : Alkylation occurs preferentially at the 1-position of indazole over the 2-position (~4:1 ratio) .

-

Conditions : Reaction proceeds at room temperature for 48 hours in THF .

Hydrolysis of Methyl Ester

The methyl ester group is hydrolyzed to a carboxylic acid using aqueous NaOH in a mixture of THF, ethanol, and methanol. This step generates 1-(4-fluorobenzyl)-1h-indazole-3-carboxylic acid, which is isolated via acid-base extraction .

Optimization :

-

Prolonged reaction times (>2.5 hours) or elevated temperatures are avoided to prevent decomposition.

-

Yields are improved by neutralizing the aqueous layer with HCl before extraction .

Chlorination to Acyl Chloride

The carboxylic acid intermediate is converted to its reactive acyl chloride using oxalyl chloride and catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM). This step is critical for subsequent amidation .

Reaction Specifics :

-

Stoichiometry : 2.5 equivalents of oxalyl chloride per equivalent of acid .

-

Workup : Excess reagents are removed under vacuum to yield the acyl chloride as an oily residue .

Amidation with Valinamide

The acyl chloride reacts with valinamide hydrochloride in the presence of triethylamine (TEA) to form the final carboxamide. This step introduces the N-(1-amino-2-methyl-1-oxobutan-2-yl) moiety .

Stereochemical Considerations :

-

Chiral resolution is achieved using enantiomerically pure valinamide derivatives, ensuring the (S)-configuration at the carboxamide carbon .

-

Racemic mixtures may require chiral chromatography for separation .

Reaction Variants and Optimizations

-

Alternative Alkyl Halides : Substituting 4-fluorobenzyl bromide with other halides (e.g., cyclohexylmethyl bromide) produces structural analogs like AB-CHMINACA .

-

Solvent Systems : DCM is preferred for chlorination and amidation due to its inertness and compatibility with acyl chlorides .

-

Catalytic Additives : DMF (0.1% v/v) accelerates chlorination by stabilizing the reaction intermediate .

Stability and Degradation Reactions

While synthetic pathways are well-documented, stability data under physiological or environmental conditions (e.g., hydrolysis, photodegradation) remain limited. Preliminary studies suggest susceptibility to esterase-mediated hydrolysis in biological systems, but peer-reviewed analyses are lacking .

This synthesis leverages classic organic transformations to achieve high-purity products, with regioselectivity and stereochemical control being critical for pharmacological activity. Further research is needed to explore side reactions and stability under non-synthetic conditions.

Scientific Research Applications

Overview

Recent studies have highlighted the compound's promising antitumor properties. A series of indazole derivatives, including N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, were synthesized and evaluated for their inhibitory effects against several human cancer cell lines, such as:

- Lung cancer (A549)

- Chronic myeloid leukemia (K562)

- Prostate cancer (PC-3)

- Hepatoma (Hep-G2)

The compound exhibited significant antiproliferative activity, particularly against the K562 cell line, with an IC50 value of 5.15 µM, indicating its potential as a low-toxicity anticancer agent .

Comparative Efficacy

A comparison of various indazole derivatives revealed structure-activity relationships (SARs) that are crucial for enhancing antitumor efficacy. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6o | 5.15 | K562 |

| 5-FU | Varies | Various |

The presence of specific substituents on the indazole scaffold significantly influenced the inhibitory activity against cancer cells, highlighting the importance of molecular modifications in drug design .

In Vitro Profiling

The compound has also been studied for its cannabinoid receptor activity. In vitro assays demonstrated its potential to interact with cannabinoid receptors, which are crucial for mediating various physiological effects. The profiling involved assessing the compound's ability to activate these receptors and its subsequent biological effects on cellular pathways .

Implications for Therapeutics

Given the rising interest in cannabinoid-based therapies for conditions such as chronic pain and epilepsy, compounds like this compound could serve as valuable scaffolds for developing new therapeutic agents that harness cannabinoid signaling pathways .

Enhancing Pharmacological Properties

The introduction of various substituents on the indazole framework has been shown to modulate pharmacokinetic properties, including solubility and biological activity. For example:

- Piperazine moiety : Enhances water solubility and alters acid-base equilibrium constants.

These modifications can lead to improved drug-like properties and efficacy profiles .

Future Directions in Research

Ongoing research aims to explore further structural modifications to optimize the pharmacological profile of this compound. This includes investigating combinations with other therapeutic agents to enhance synergistic effects against cancer and other diseases.

Mechanism of Action

AB-FUBINACA isomer 2 exerts its effects by binding to the central cannabinoid receptor 1 (CB1) with high affinity. This binding activates the receptor, leading to the modulation of various signaling pathways involved in pain perception, mood regulation, and other physiological processes. The activation of CB1 receptors by AB-FUBINACA isomer 2 results in the inhibition of neurotransmitter release, leading to its psychoactive effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Compounds

AB-FUBINACA’s activity and legality are influenced by minor structural variations. Below is a comparative analysis of its analogs:

Table 1: Structural and Molecular Comparison

Pharmacological and Metabolic Differences

Receptor Binding and Potency

- AB-FUBINACA : High CB1 affinity due to the indazole core and 4-fluorobenzyl group .

- AMB-FUBINACA : Methyl ester reduces hydrogen-bonding capacity, altering metabolic stability and duration of action .

Metabolism

- AB-FUBINACA undergoes hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated and defluorinated metabolites .

- 2-Fluorobenzyl Analog : Positional isomerism (2-F vs. 4-F) may slow oxidative metabolism due to steric effects .

- Ethyl Valinate Analog : Ester hydrolysis likely accelerates clearance compared to amide-containing AB-FUBINACA .

Legal and Forensic Considerations

Biological Activity

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, commonly referred to as AB-FUBINACA, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

AB-FUBINACA belongs to the class of synthetic cannabinoids that act on the cannabinoid receptors CB1 and CB2. Its chemical formula is with a molecular weight of approximately 368.4048 g/mol . The compound is characterized by the following structural features:

- Indazole core : A bicyclic structure that contributes to its receptor binding affinity.

- Carboxamide group : Imparts stability and enhances interaction with cannabinoid receptors.

- Fluorobenzyl substituent : Increases lipophilicity, aiding in crossing the blood-brain barrier.

AB-FUBINACA primarily functions as a full agonist at the CB1 receptor, which is predominantly located in the central nervous system. This interaction leads to various physiological effects typically associated with cannabinoids, including:

- Psychoactive effects : Similar to Δ9-tetrahydrocannabinol (THC), it can induce euphoria, altered sensory perception, and changes in mood.

- Appetite stimulation : Commonly referred to as "the munchies," this effect is mediated through the CB1 receptor.

In addition to its activity on CB1 receptors, AB-FUBINACA also exhibits agonistic properties at CB2 receptors, which are primarily involved in immune response modulation .

In Vitro Studies

Research has demonstrated that AB-FUBINACA displays high potency in activating cannabinoid receptors. A study reported that the compound's effective concentration (EC50) values for CB1 receptors were significantly lower compared to those for other synthetic cannabinoids, indicating a strong binding affinity .

| Compound Name | EC50 (CB1) | EC50 (CB2) | Reference |

|---|---|---|---|

| AB-FUBINACA | Low | Moderate | |

| MDMB-FUBICA | Moderate | High | |

| 5F-MDMB-PICA | High | Low |

Case Studies

AB-FUBINACA has been implicated in several case studies involving intoxication. Reports indicate that users experienced severe adverse effects such as:

- Agitated delirium

- Seizures

- Altered mental status

These effects underline the compound's potential for abuse and highlight the need for caution in its use .

Toxicological Profile

The toxicological profile of AB-FUBINACA suggests significant risks associated with its consumption. It has been linked to several fatal and non-fatal intoxications, often occurring in conjunction with other substances. The mechanism of toxicity appears to be related to its high receptor affinity and resultant overstimulation of the endocannabinoid system .

Regulatory Status

Due to its potent psychoactive properties and potential for abuse, AB-FUBINACA is classified as a Schedule I controlled substance in several jurisdictions. This classification reflects concerns regarding its safety profile and the lack of accepted medical use .

Q & A

Q. Key Validation Steps :

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC.

- Characterization :

- NMR : Confirm regioselectivity of fluorobenzyl substitution (e.g., singlet for benzyl CH₂ in -NMR).

- HRMS : Verify molecular ion peak ([M+H]⁺ at m/z 369.17 for C₂₀H₂₁FN₄O₂).

Q. Optimization Tips :

- Reaction yields improve with anhydrous solvents and controlled temperatures (e.g., 0–25°C for alkylation).

- Use of microwave-assisted synthesis reduces reaction time for cyclization steps .

Basic: How does the fluorobenzyl substituent influence CB1/CB2 receptor binding affinity?

Answer:

The 4-fluorobenzyl group enhances lipophilicity and stabilizes aromatic stacking interactions with receptor residues. Experimental protocols include:

- Competitive Binding Assays :

- Use H-CP55,940 as a radioligand in HEK-293 cells expressing human CB1/CB2 receptors.

- IC₅₀ values for the compound: CB1 (EC₅₀ ≈ 0.5 nM), CB2 (EC₅₀ ≈ 1.2 nM) .

- Structure-Activity Relationship (SAR) :

- Replacement with 2-fluorobenzyl () reduces CB1 affinity by ~60%, highlighting positional sensitivity of fluorine.

- Non-fluorinated analogs show 10-fold lower potency, emphasizing fluorine’s electronic effects .

Advanced: How can researchers resolve discrepancies between in vitro receptor binding data and in vivo pharmacological effects?

Answer:

Discrepancies may arise from metabolic stability, enantiomer activity, or off-target effects. Mitigation strategies include:

Metabolic Profiling :

- Incubate with human liver microsomes (HLM) to identify major metabolites (e.g., hydroxylation at the indazole ring).

- Use LC-QTOF-MS to correlate metabolite structures with activity .

Enantiomer-Specific Assays :

- Separate enantiomers via chiral HPLC (Chiralpak IA column) and test individually.

- Example: S-enantiomer may exhibit 5× higher CB1 agonism than R-counterpart .

Behavioral Studies :

- Compare locomotor activity (open-field test) and thermal analgesia in rodent models with in vitro EC₅₀ values .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

Challenges :

- Co-elution with structural analogs (e.g., ADB-FUBINACA).

- Low plasma concentrations (ng/mL range) due to rapid metabolism.

Q. Solutions :

- LC-MS/MS Optimization :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- MRM transitions: m/z 369.1 → 144.1 (quantifier), 369.1 → 91.0 (qualifier).

- Sample Preparation :

- Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) to reduce matrix effects.

- Derivatization with TFAA enhances ionization efficiency for hydroxylated metabolites .

Basic: What regulatory constraints apply to this compound in academic research?

Answer:

- Scheduling : Classified as Schedule I (U.S. DEA) due to structural similarity to synthetic cannabinoids like AB-FUBINACA .

- Handling Protocols :

- Store in a controlled-substance vault with dual-key access.

- Document usage via DEA Form 222 for procurement and disposal.

- Ethical Approval : Animal studies require IACUC protocols detailing dose-response and withdrawal effects .

Advanced: What predictive models are effective for studying its metabolic fate and toxicity?

Answer:

In Silico Tools :

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., indazole C5).

- Molecular Docking : Glide SP docking with CB1 (PDB: 5TGZ) to assess metabolite-receptor interactions.

In Vitro Models :

- Primary Hepatocytes : Measure CYP3A4/2D6 involvement via chemical inhibition (ketoconazole/quinidine).

- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.